Cas no 2803863-25-2 (Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride)
Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- EN300-37457115
- 2803863-25-2
- ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride
- Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride
-
- Inchi: 1S/C9H15NO2.ClH/c1-3-12-8(11)9(6-10)4-7(2)5-9;/h2-6,10H2,1H3;1H
- InChI Key: TYNRVHZMCWYMHC-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(C1(CN)CC(=C)C1)=O
Computed Properties
- Exact Mass: 205.0869564g/mol
- Monoisotopic Mass: 205.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37457115-0.05g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 0.05g |
$278.0 | 2025-03-16 | |
| Enamine | EN300-37457115-0.1g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 0.1g |
$416.0 | 2025-03-16 | |
| Enamine | EN300-37457115-0.25g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 0.25g |
$594.0 | 2025-03-16 | |
| Enamine | EN300-37457115-0.5g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 0.5g |
$936.0 | 2025-03-16 | |
| Enamine | EN300-37457115-1.0g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-16 | |
| Enamine | EN300-37457115-2.5g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-16 | |
| Enamine | EN300-37457115-5.0g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-16 | |
| Enamine | EN300-37457115-10.0g |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride |
2803863-25-2 | 95.0% | 10.0g |
$5159.0 | 2025-03-16 | |
| 1PlusChem | 1P028G9Q-50mg |
ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride |
2803863-25-2 | 95% | 50mg |
$394.00 | 2024-05-07 | |
| 1PlusChem | 1P028G9Q-100mg |
ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride |
2803863-25-2 | 95% | 100mg |
$576.00 | 2024-05-07 |
Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride
Comprehensive Overview of Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride (CAS No. 2803863-25-2)
Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride (CAS No. 2803863-25-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of cyclobutane derivatives, which are increasingly studied for their role in drug discovery and material science. The presence of both an aminomethyl group and a methylidene moiety in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for cyclobutane-based compounds has surged, driven by their applications in medicinal chemistry. Researchers are particularly interested in how these structures can mimic natural substrates or act as rigid scaffolds to enhance drug stability. The ethyl carboxylate group in this compound further enhances its solubility, making it suitable for various experimental conditions. As the pharmaceutical industry shifts toward targeted therapies and small-molecule drugs, compounds like Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride are becoming invaluable tools for innovation.
One of the key trends in organic synthesis is the exploration of ring-strained systems, and cyclobutanes are a prime example. The 2803863-25-2 compound's four-membered ring introduces significant strain, which can lead to higher reactivity in certain chemical reactions. This property is particularly useful in click chemistry and bioorthogonal reactions, where rapid and selective bond formation is critical. Additionally, the hydrochloride salt form improves the compound's stability and handling, addressing common challenges in lab-scale synthesis.
From a commercial perspective, Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride is often sought after by researchers working on peptide mimetics and enzyme inhibitors. Its structural motifs are frequently incorporated into molecules designed to interact with biological targets, such as proteases or kinases. The compound's CAS number (2803863-25-2) serves as a unique identifier, ensuring precise sourcing and regulatory compliance in global markets.
Environmental and sustainability considerations are also shaping the use of such compounds. With growing emphasis on green chemistry, researchers are exploring ways to synthesize cyclobutane derivatives with minimal waste and energy consumption. The methylidene group in this compound offers opportunities for further functionalization, aligning with the principles of atom economy and step efficiency.
In summary, Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride (CAS No. 2803863-25-2) represents a promising building block in modern chemistry. Its applications span drug development, material science, and sustainable synthesis, making it a compound of high relevance in both academic and industrial settings. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in advancing scientific and technological breakthroughs.
2803863-25-2 (Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)